Lack of Cross-Resistance to Common PPO Target-Site Mutations: Fomesafen and Saflufenacil Comparison
Trifludimoxazin maintains full efficacy against PPO-resistant Amaranthus biotypes harboring the ΔG210, R128G, and V361A PPO2 mutations, whereas fomesafen and saflufenacil exhibit significant resistance (R/S ratios of 2.0 to 9.2). In field trials on populations containing up to 30% PPO-resistant individuals, trifludimoxazin at 25 g ai ha⁻¹ achieved 95% control of waterhemp at 28 DAA, surpassing fomesafen (343 g ai ha⁻¹), lactofen (219 g ai ha⁻¹), and saflufenacil (25-50 g ai ha⁻¹), which provided only 80-88% control [1][2].
| Evidence Dimension | Foliar efficacy on PPO-resistant waterhemp (Amaranthus tuberculatus) populations |
|---|---|
| Target Compound Data | 95% control at 28 DAA (25 g ai ha⁻¹) |
| Comparator Or Baseline | Fomesafen: 80-88% control (343 g ai ha⁻¹); Lactofen: 80-88% control (219 g ai ha⁻¹); Saflufenacil: 80-88% control (25-50 g ai ha⁻¹) |
| Quantified Difference | Trifludimoxazin provides 7-15 percentage points higher control at 7-14× lower application rate compared to fomesafen, and at equivalent or lower rates compared to saflufenacil |
| Conditions | Field trials at Meigs and Davis Purdue Agriculture Centers (2017-2018) on native waterhemp populations with 3-30% PPO-R (ΔG210) frequency; 28 days after application assessment |
Why This Matters
Procurement of trifludimoxazin is justified where PPO-resistant Amaranthus species are present or anticipated, as alternative PPO inhibitors demonstrate compromised efficacy.
- [1] Steppig, N. R., Johnson, W. G., & Young, B. G. (2025). Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin. Weed Science, 73(1), 1-11. View Source
- [2] Steppig, N. R. (2022). Evaluation of trifludimoxazin, a new protoporphyrinogen oxidase-inhibiting herbicide, for use in soybean. Ph.D. Dissertation, Purdue University. View Source
